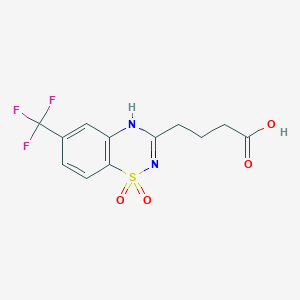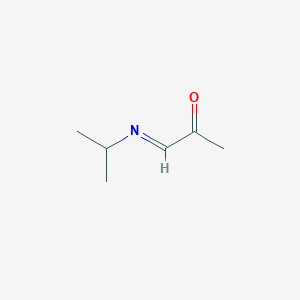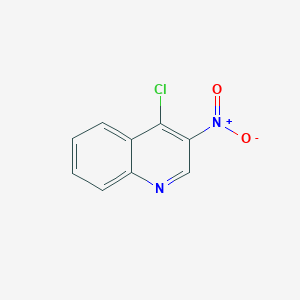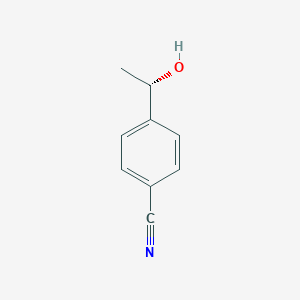![molecular formula C12H13N3O3 B017095 N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 96735-08-9](/img/structure/B17095.png)
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Übersicht
Beschreibung
“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is also known as “5-Nitro-N-acetyltryptamine”. It has a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . The IUPAC name for this compound is N - [2- (5-nitro-1 H -indol-3-yl)ethyl]acetamide .
Synthesis Analysis
While specific synthesis information for “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” was not found, a related compound, “N- [2- (5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)”, was synthesized for its potential therapeutic uses . Another study describes a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) .Physical And Chemical Properties Analysis
“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” has a molecular weight of 247.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area of the compound is 90.7 Ų .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . Their application in this field has attracted increasing attention in recent years .
Microbial Infections
Indole derivatives have also been used in the treatment of microbial infections . Their antimicrobial properties make them useful in combating various types of disorders in the human body .
Synthesis of Alkaloids
Indoles are a prevalent moiety present in selected alkaloids . The investigation of novel methods of synthesis of indoles has attracted the attention of the chemical community .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for the treatment of inflammatory diseases.
Treatment of Neurological Disorders
Tryptamine, a type of indole, and its derivatives play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Antiviral Activity
Some indole derivatives have shown antiviral activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies as an anti-HIV-1 have been performed .
7. Inhibitors of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway, which is implicated in diabetic complications.
Hybrid Molecule Synthesis
The title compound was obtained in high yield in the reaction between tryptamine and naproxen . This hybrid molecule combines the properties of both compounds and could potentially have diverse pharmacological properties .
Eigenschaften
IUPAC Name |
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUVHDAPLRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358636 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-N-acetyltryptamine | |
CAS RN |
96735-08-9 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)







